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Compound of Interest

Compound Name: 3-Formyl Nevirapine

Cat. No.: B141980

Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the
treatment of HIV-1 infection. As with any active pharmaceutical ingredient (API), ensuring the
purity and quality of Nevirapine is critical for its safety and efficacy. Pharmaceutical quality
control involves the identification and quantification of impurities that may arise during the
synthesis of the drug substance or through degradation. 3-Formyl Nevirapine (chemical
name: 11-Cyclopropyl-6,11-dihydro-4-methyl-6-oxo-5H-dipyrido[3,2-b:2',3'-e][1][2]diazepine-3-
carboxaldehyde) is a known process-related impurity of Nevirapine. Its presence in the final
drug product must be monitored and controlled within acceptable limits as defined by
regulatory bodies. These application notes provide a detailed protocol for the quality control of
3-Formyl Nevirapine in Nevirapine drug substance using High-Performance Liquid
Chromatography (HPLC).

Physicochemical Properties of 3-Formyl Nevirapine

A summary of the key physicochemical properties of 3-Formyl Nevirapine is presented in the

table below.
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Property Value

11-Cyclopropyl-6,11-dihydro-4-methyl-6-oxo-

Chemical Name 5H-dipyrido[3,2-b:2',3'-e][1][2]diazepine-3-
carboxaldehyde

Molecular Formula C16H14N4O2[3]

Molecular Weight 294.31 g/mol [3]

CAS Number 174532-77-5[3]

Appearance Off-white to pale yellow solid

Solubility Soluble in Methanol, DMSOI3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)
Method for the Determination of 3-Formyl Nevirapine

This protocol describes a reversed-phase HPLC method for the separation and quantification
of 3-Formyl Nevirapine from Nevirapine and other related substances.

1. Instrumentation and Materials

e HPLC system with a UV detector

e C18 analytical column (e.g., 150 mm x 4.6 mm, 3.5 um patrticle size)
e Analytical balance

e Volumetric flasks and pipettes

e HPLC grade acetonitrile, methanol, and water

e Sodium perchlorate

e Perchloric acid
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2. Preparation of Solutions

o Mobile Phase: Prepare a mixture of acetonitrile and sodium perchlorate buffer (pH 4.8) in a
20:80 (v/v) ratio.[4] The pH of the buffer should be adjusted with perchloric acid.[4] Filter the
mobile phase through a 0.45 um membrane filter before use.

e Diluent: The mobile phase can be used as the diluent.

o Standard Stock Solution of Nevirapine: Accurately weigh and dissolve about 10 mg of
Nevirapine reference standard in 100 mL of acetonitrile to obtain a concentration of 100
pg/mL.[5]

» Standard Stock Solution of 3-Formyl Nevirapine: Accurately weigh and dissolve about 10
mg of 3-Formyl Nevirapine reference standard in 200 mL of methanol. Further dilute with
the mobile phase to obtain a suitable concentration for system suitability and spiking studies.

o Sample Solution: Accurately weigh about 50 mg of the Nevirapine API sample and dissolve it
in 100 mL of acetonitrile to get a concentration of 500 pg/mL.[5]

3. Chromatographic Conditions

Parameter Condition

Column Kromasil C18 (150 mm x 4.6 mm, 3.5 pm)[5]

Mobile Phase Acetonitrile : Sodium Perchlorate Buffer (pH 4.8)
(20:80, viv)[4]

Flow Rate 1.0 mL/min[5]

Column Temperature Ambient[5]

Detection Wavelength 220 nm[5]

Injection Volume 20 pL[5]

4. System Suitability
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Before sample analysis, perform a system suitability test to ensure the chromatographic system
is performing adequately. Inject the standard solution containing Nevirapine and 3-Formyl
Nevirapine. The system is deemed suitable if the resolution between the Nevirapine and 3-
Formyl Nevirapine peaks is greater than 2.0, and the tailing factor for the Nevirapine peak is
not more than 2.0.[4]

5. Data Analysis and Quantification

Inject the sample solution and record the chromatogram. Identify the peaks of Nevirapine and
3-Formyl Nevirapine based on their retention times obtained from the injection of the standard
solutions. The amount of 3-Formyl Nevirapine in the sample can be calculated using the
external standard method.

Data Presentation

The following table summarizes representative quantitative data that could be obtained from
the HPLC analysis. Please note that the retention time for 3-Formyl Nevirapine is an
illustrative value, as specific public data is limited.

Retention Time Concentration
Compound . Area (mAU*s) % Area
(min) (ng/mL)
Nevirapine 5.5 15000 500 99.8
3-Formyl
o ~4.2 30 1.0 0.2
Nevirapine
Impurity A (USP)  7.8[4] 15 0.5 0.1
Impurity B (USP)  3.4[4] 15 0.5 0.1

Mandatory Visualizations
Diagram of Quality Control Workflow for Nevirapine
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Quality Control Workflow for Nevirapine and its Impurities
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Caption: A flowchart illustrating the key steps in the quality control analysis of Nevirapine and

its impurities using HPLC.
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Caption: A diagram showing 3-Formyl Nevirapine as a process-related impurity formed during

the synthesis of Nevirapine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.simsonpharma.com/product/nevirapine-ep-impurity-a
https://www.simsonpharma.com/product/nevirapine-ep-impurity-a
https://www.allmpus.com/nevirapine-3-formyl-impurity
https://scispace.com/pdf/high-resolution-rp-hplc-method-for-the-determination-of-2gwolxervx.pdf
http://www.orientjchem.org/vol32no2/high-resolution-rp-hplc-method-for-the-determination-of-nevirapine-and-associated-impurities/
http://www.orientjchem.org/vol32no2/high-resolution-rp-hplc-method-for-the-determination-of-nevirapine-and-associated-impurities/
https://www.benchchem.com/product/b141980#application-of-3-formyl-nevirapine-in-pharmaceutical-quality-control
https://www.benchchem.com/product/b141980#application-of-3-formyl-nevirapine-in-pharmaceutical-quality-control
https://www.benchchem.com/product/b141980#application-of-3-formyl-nevirapine-in-pharmaceutical-quality-control
https://www.benchchem.com/product/b141980#application-of-3-formyl-nevirapine-in-pharmaceutical-quality-control
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b141980?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

